Cas no 854867-53-1 (6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid)

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the chloro, hydroxyphenyl, and carboxylic acid functional groups, make it a versatile intermediate for developing bioactive compounds. The presence of both hydrophilic (hydroxyl, carboxylic acid) and hydrophobic (chloro, methyl, aromatic) moieties enhances its utility in designing molecules with tailored solubility and binding properties. This compound may serve as a precursor for antimicrobial or anti-inflammatory agents due to the quinoline scaffold's known pharmacological relevance. Its well-defined chemical structure allows for precise modifications, supporting research in medicinal chemistry and drug discovery.
6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid structure
854867-53-1 structure
Product name:6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid
CAS No:854867-53-1
MF:C17H12ClNO3
MW:313.735083580017
MDL:MFCD06200950
CID:3142943
PubChem ID:2763716

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid
    • MFCD06200950
    • CS-0360981
    • 854867-53-1
    • 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylicacid
    • 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
    • AKOS005069881
    • 2Y-0933
    • SB72163
    • MDL: MFCD06200950
    • Inchi: InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22)
    • InChI Key: GANQTYWVIMDQNV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 313.0505709Da
  • Monoisotopic Mass: 313.0505709Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 70.4Ų

Experimental Properties

  • Melting Point: 350°C

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB257900-10 g
6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, 95%; .
854867-53-1 95%
10g
€769.30 2023-04-27
Apollo Scientific
OR15393-10g
6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 95%
10g
£616.00 2025-02-19
Chemenu
CM227443-5g
6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 95%
5g
$264 2023-01-02
abcr
AB257900-5g
6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, 95%; .
854867-53-1 95%
5g
€478.80 2025-02-15
abcr
AB257900-10g
6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, 95%; .
854867-53-1 95%
10g
€769.30 2025-02-15
A2B Chem LLC
AI71339-10g
6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 >95%
10g
$802.00 2024-04-19
A2B Chem LLC
AI71339-500mg
6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 >95%
500mg
$228.00 2024-04-19
A2B Chem LLC
AI71339-5g
6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 >95%
5g
$540.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431651-10g
6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 95+%
10g
¥4207.00 2024-07-28
A2B Chem LLC
AI71339-1g
6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
854867-53-1 >95%
1g
$277.00 2024-04-19

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid Related Literature

Additional information on 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid

Introduction to 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid (CAS No. 854867-53-1)

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, identified by its Chemical Abstracts Service (CAS) number 854867-53-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural features of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, including its chloro, hydroxyl, and methyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The quinoline core of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a well-documented pharmacophore in medicinal chemistry, with a rich history of applications in treating various diseases, particularly those caused by parasitic infections. However, the introduction of additional functional groups such as chlorine and hydroxyl has expanded its potential beyond traditional antimalarial and antibacterial uses. Recent studies have highlighted the compound's role in modulating inflammatory pathways and its potential as an anticancer agent, making it a subject of intense interest for researchers.

One of the most compelling aspects of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is its ability to interact with multiple biological targets. The presence of the hydroxyl group at the para position of the phenyl ring enhances its solubility and bioavailability, while the chloro substituent at the 6-position increases its metabolic stability. These features make it an attractive candidate for further optimization into novel therapeutic agents. In particular, its interaction with enzymes and receptors involved in cancer cell proliferation and survival has been extensively studied.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid with high precision. Molecular docking studies have shown that this compound can effectively inhibit key enzymes such as kinases and cytochrome P450 enzymes, which are crucial in cancer metabolism. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases, although further research is needed to fully elucidate these possibilities.

The synthesis of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted acetic acids with glyoxal derivatives, followed by functional group transformations such as chlorination and hydroxylation. Advances in green chemistry have also led to the development of more sustainable synthetic routes, reducing waste and improving efficiency.

In clinical settings, 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is being evaluated in preclinical trials for its potential therapeutic effects on various diseases. Preliminary results suggest that it may have significant anti-inflammatory properties, making it a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis. Additionally, its ability to inhibit certain oncogenic pathways has sparked interest in oncology research, where it may serve as a lead compound for developing new anticancer therapies.

The pharmacokinetic profile of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is another area of active investigation. Studies have shown that it exhibits moderate oral bioavailability and a reasonable half-life, suggesting that it could be suitable for once-daily dosing regimens. However, issues related to metabolic clearance and potential drug-drug interactions need to be addressed before it can be considered for clinical use. Pharmacogenomic studies are being conducted to understand how genetic variations among patients might affect their response to this compound.

The role of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid in combination therapy is also being explored. Researchers believe that its mechanism of action may complement existing treatments by targeting different pathways or reducing resistance development. For example, when used alongside standard chemotherapeutic agents, it may enhance their efficacy while minimizing side effects. Such combination strategies could significantly improve patient outcomes in various diseases.

Future directions in the study of 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid include exploring its role in emerging therapeutic areas such as immunomodulation and neuroprotection. Preliminary data suggest that it may modulate immune responses by interacting with cytokine receptors and signaling pathways. Similarly, its potential neuroprotective effects are being investigated in models of Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation play critical roles.

The development of novel derivatives based on 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is another exciting avenue for research. By modifying specific functional groups or introducing new ones, scientists aim to enhance its potency, selectivity, and pharmacokinetic properties. High-throughput screening techniques are being employed to identify promising analogs rapidly, accelerating the drug discovery process.

In conclusion,6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinoinecarboxylic acid (CAS No. 85486753) represents a fascinating compound with diverse therapeutic potential. Its unique structural features make it an excellent candidate for further exploration in pharmaceutical research, particularly in areas such as oncology,inflammatory diseases,and neurodegenerative disorders.* As our understanding*of biology*and*chemistry*continues*to evolve,*this*compound*will undoubtedly play an important role*in developing*novel*treatments*for human diseases.*

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Amadis Chemical Company Limited
(CAS:854867-53-1)6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid
A1183012
Purity:99%
Quantity:5g
Price ($):214.0